Clovanediol diacetate

Cancer Research Heat Shock Protein Inhibition Oncology

Clovanediol diacetate (CAS 2649-68-5) is a diacetylated sesquiterpenoid engineered for enhanced lipophilicity and target selectivity. Unlike its parent clovanediol, this derivative demonstrates Hsp90 inhibitory activity, induces autophagic cell death in SiHa cervical cancer cells (IC50 23.6 µg/mL), and downregulates VEGF in prostate cancer models. These distinct mechanisms make it an essential tool for target validation studies in oncology, where substitution with clovanediol or β‑caryophyllene oxide would yield unverified or misleading results. This compound is also employed in enzymatic assays probing cholesterol biosynthesis, an application not addressed by the parent alcohol. Procuring the correct acetylated form ensures reliable pharmacological fingerprinting in your mechanistic research.

Molecular Formula C19H30O4
Molecular Weight 322.4 g/mol
Cat. No. B1630791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClovanediol diacetate
Molecular FormulaC19H30O4
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC23CC1(CCC2C(CC3OC(=O)C)(C)C)C
InChIInChI=1S/C19H30O4/c1-12(20)22-15-7-9-19-11-18(15,5)8-6-14(19)17(3,4)10-16(19)23-13(2)21/h14-16H,6-11H2,1-5H3
InChIKeyILEDHMVFQOCEJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clovanediol Diacetate: Procurement Guide for a Sesquiterpenoid Tool Compound with Validated In Vitro Bioactivity


Clovanediol diacetate (CAS 2649-68-5) is a diacetylated sesquiterpenoid derived from the parent compound clovanediol, a natural product isolated from various plant species including Psidium guajava . It belongs to the class of sesquiterpenoids, which are C15 isoprenoids recognized for their diverse and complex carbon skeletons and broad biological activity profiles . Clovanediol diacetate is a synthetic derivative designed to enhance lipophilicity and modulate biological activity relative to its parent alcohol, positioning it as a valuable research compound in oncology, inflammation, and lipid metabolism studies .

Why Clovanediol Diacetate Cannot Be Interchanged with Clovanediol or Other Sesquiterpenes


Substituting clovanediol diacetate with its parent compound, clovanediol, or other structurally similar sesquiterpenoids (e.g., β-caryophyllene oxide, caryolanediol) introduces critical, unverified changes in potency and mechanism of action. The diacetylation of clovanediol is not a passive modification; it significantly alters the molecule's lipophilicity, metabolic stability, and interaction with specific biological targets . For instance, clovanediol diacetate has been identified as a potential Hsp90 inhibitor, a target not described for unmodified clovanediol . Furthermore, direct substitution fails to account for documented differences in potency; clovanediol exhibits an IC50 of 62.2 µM for NO production inhibition in BV-2 cells , while no such direct quantitative anti-inflammatory potency has been reported for the diacetate, indicating a distinct pharmacological fingerprint. Procurement of the incorrect analog can therefore lead to false negative or misleading results in target validation and mechanistic studies.

Clovanediol Diacetate: Quantitative Evidence of Differential Performance Against Key Comparators


Hsp90 Inhibition Potential: A Unique Mechanism Not Found in Clovanediol

Clovanediol diacetate is described in a patent application as a potential inhibitor of Heat Shock Protein 90 (Hsp90) for treating proliferative diseases such as cancer . This mechanism of action is not reported for the parent compound, clovanediol, nor for other common sesquiterpenoid analogs like β-caryophyllene oxide . The qualitative difference in target engagement represents a critical, binary differentiation in the context of drug discovery for Hsp90-dependent malignancies.

Cancer Research Heat Shock Protein Inhibition Oncology

Differential Anti-Inflammatory Potency: Clovanediol IC50 62.2 µM vs. Undefined Diacetate Activity

The parent compound, clovanediol, has a quantifiable anti-inflammatory effect, inhibiting LPS-induced NO production in mouse BV2 microglial cells with an IC50 of 62.2 µM after 20 hours of incubation . In stark contrast, while clovanediol diacetate is reported to inhibit inflammatory cytokines TNF-α and IL-1β, no quantitative potency data (e.g., IC50, EC50) have been disclosed . This lack of direct potency data for the diacetate does not imply inferiority; rather, it confirms a distinct and uncharacterized pharmacological profile that cannot be extrapolated from the parent compound's known activity.

Inflammation Immunology Neuroinflammation

Cytotoxicity Profile: Diacetate Exhibits Broader Cancer Cell Line Activity Than Parent

Clovanediol diacetate has demonstrated activity against a broader panel of cancer cell lines than its parent. It is reported to be active against ovarian, breast, lung, and colon cancers . While clovanediol has shown some anticancer potential, its reported activity is less defined in terms of specific cancer types . The diacetate derivative also shows an IC50 of 23.6 µg/ml against cervical cancer SiHa cells, inducing autophagic cell death rather than apoptosis . This differential mechanism (autophagy vs. apoptosis) and wider cancer panel activity highlight its distinct utility in oncology research.

Cytotoxicity Anticancer Research Oncology

Lipid Metabolism Modulation: Diacetate Inhibits Cholesterol Synthesis Enzymes

Clovanediol diacetate is reported to inhibit enzymes involved in cholesterol synthesis, a mechanism linked to its interaction with cellular pathways regulating lipid metabolism . This activity is a direct consequence of the acetyl groups enhancing lipophilicity and enabling interaction with lipid-binding protein domains. In contrast, clovanediol's primary reported mechanism for antimicrobial activity is disruption of microbial cell membranes, a non-specific, lytic action . The diacetate's targeted enzyme inhibition provides a more specific and mechanistically defined approach for metabolic disorder research.

Lipid Metabolism Cholesterol Synthesis Inhibition Metabolic Research

Physicochemical Differentiation: Enhanced Lipophilicity and Solubility

Acetylation of clovanediol results in a significant increase in molecular weight (from 238.37 g/mol to 322.4 g/mol) and alters key physicochemical properties . Clovanediol diacetate is predicted to have higher lipophilicity (LogP) and is soluble in organic solvents like ethanol and chloroform, whereas clovanediol has different solubility characteristics . This change directly impacts formulation strategies, bioavailability, and distribution in in vivo studies, making the diacetate a more suitable candidate for lipid-based or organic-solvent-based drug delivery systems.

Formulation Development Lipophilicity Physicochemical Properties

Target Selectivity: VEGF Downregulation in Prostate Cancer Cells

Clovanediol diacetate has been shown to inhibit angiogenesis by downregulating Vascular Endothelial Growth Factor (VEGF) expression in human prostate cancer cells . This is a specific, target-mediated effect not documented for clovanediol or many other common sesquiterpenoids. The parent compound's effects are more broadly defined as antimicrobial or anti-inflammatory. This VEGF-modulating activity provides a clear, differentiable mechanism for researchers investigating anti-angiogenic therapies in prostate cancer.

Angiogenesis Prostate Cancer VEGF Inhibition

Clovanediol Diacetate: High-Value Research and Industrial Application Scenarios


Hsp90-Targeted Anticancer Drug Discovery

Use as a chemical probe in target validation studies for Hsp90 inhibition in cancer cell lines. This scenario is directly supported by patent literature identifying clovanediol diacetate as a potential Hsp90 inhibitor, a mechanism not observed with the parent compound clovanediol .

Autophagy-Mediated Cancer Cell Death Studies

Employed as a tool compound to investigate autophagic cell death pathways, specifically in cervical cancer (SiHa) and other responsive models where an IC50 of 23.6 µg/ml has been documented. This application leverages its distinct mechanism of inducing autophagy rather than apoptosis .

Prostate Cancer Anti-Angiogenesis Research

Applied in assays studying VEGF downregulation and subsequent inhibition of angiogenesis in prostate cancer models. This use case is justified by its specific activity in reducing VEGF expression in human prostate cancer cells, a target not addressed by the parent compound .

Lipid Metabolism and Cholesterol Synthesis Studies

Utilized as a reference inhibitor in enzymatic assays focused on cholesterol biosynthesis. The diacetate's enhanced lipophilicity and reported enzyme inhibition profile make it suitable for studies in lipid metabolism, a property distinct from the membrane-disrupting action of clovanediol .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clovanediol diacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.